4-(Diethylamino)-2,6-dimethylbenzonitrile
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Overview
Description
4-(Diethylamino)-2,6-dimethylbenzonitrile is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a diethylamino group attached to a benzene ring, which is further substituted with two methyl groups and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2,6-dimethylbenzonitrile typically involves the reaction of 2,6-dimethylbenzonitrile with diethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the nucleophilic substitution reaction between the nitrile group and diethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-2,6-dimethylbenzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
4-(Diethylamino)-2,6-dimethylbenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(Diethylamino)-2,6-dimethylbenzonitrile exerts its effects involves interactions with molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The nitrile group can also interact with enzymes and other proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)salicylaldehyde
- 4-Dimethylaminopyridine
- 4-Aminoquinolines
Uniqueness
4-(Diethylamino)-2,6-dimethylbenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
173976-03-9 |
---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-(diethylamino)-2,6-dimethylbenzonitrile |
InChI |
InChI=1S/C13H18N2/c1-5-15(6-2)12-7-10(3)13(9-14)11(4)8-12/h7-8H,5-6H2,1-4H3 |
InChI Key |
FTQQHINYCFNQJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C(=C1)C)C#N)C |
Origin of Product |
United States |
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